
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate
Overview
Description
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing an amino group and a hydroxyl group, cyclization can be induced under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Functional Group Modifications: The amino and hydroxymethyl groups can be introduced or modified through various functional group interconversions, such as reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group
Reduction: Conversion of the amino group to an amine
Substitution: Formation of various substituted azepane derivatives
Scientific Research Applications
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the azepane ring’s structural similarity to neurotransmitter analogs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies investigating the biological activity of azepane derivatives, including their interactions with enzymes and receptors.
Material Science: It may find applications in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or ion channels. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and affecting the overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
- Tert-butyl 4-amino-5-(methyl)azepane-1-carboxylate
- Tert-butyl 4-amino-5-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is unique due to the presence of both the amino and hydroxymethyl groups on the azepane ring, which can provide distinct reactivity and biological activity compared to other similar compounds. The tert-butyl group also adds steric bulk, which can influence the compound’s stability and interactions with biological targets.
Biological Activity
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 228.33 g/mol
- CAS Number : 1779867-29-6
The structure features a seven-membered nitrogen-containing azepane ring, which is modified by a tert-butyl group and a hydroxymethyl substituent. This unique configuration contributes to its biological activity and potential applications in drug development.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, similar azepane derivatives have shown cytotoxic effects against various cancer cell lines, including:
Compound | Cancer Cell Line | Activity |
---|---|---|
Tert-butyl 4-amino-5-(hydroxymethyl)azepane | FaDu (hypopharyngeal tumor cells) | Induces apoptosis |
Related piperidine derivatives | Non-small cell lung cancer | Inhibits cell proliferation |
These findings suggest that the azepane structure may enhance interaction with biological targets involved in cancer progression.
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity. Studies have reported effectiveness against various bacterial and fungal strains, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of this compound. It has been implicated in the modulation of neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A recent study evaluated the cytotoxicity of tert-butyl 4-amino-5-(hydroxymethyl)azepane in various cancer models. The compound was found to induce apoptosis more effectively than standard chemotherapeutics like bleomycin, indicating its potential as a novel anticancer agent . -
Antimicrobial Activity Assessment :
In vitro tests demonstrated that the compound inhibited the growth of several pathogenic microorganisms at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics . -
Neuropharmacological Study :
A pharmacological investigation revealed that this compound could enhance cognitive functions in animal models by modulating cholinergic pathways, suggesting its use in Alzheimer's disease treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the azepane ring. Key steps include Boc (tert-butoxycarbonyl) protection of the amine, hydroxymethylation at position 5, and final deprotection/purification. Stereochemical control is achieved using chiral catalysts (e.g., palladium complexes) or enantioselective reagents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are critical for maintaining reaction selectivity. Reaction progress is monitored via TLC or HPLC, with final purification via column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, particularly the hydroxymethyl (-CH2OH) and Boc-protected amine groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹ for the Boc group). Polarimetry may be used to determine optical activity if chiral centers are present .
Q. How should researchers handle stability and storage conditions for this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to light and heat. Store under inert gas (argon/nitrogen) at -20°C in airtight containers. For short-term use (≤1 month), refrigeration (4°C) with desiccants is acceptable. Stability tests under varying pH and temperature conditions are recommended to determine optimal handling protocols .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values.
- Cellular toxicity : MTT assays on HEK-293 or HepG2 cells to assess cytotoxicity.
- Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins.
Dose-response curves and positive/negative controls are critical for validating results .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The hydroxymethyl group enhances hydrophilicity, improving solubility in aqueous buffers. It can participate in hydrogen bonding with catalytic residues of enzymes (e.g., serine hydrolases). Computational docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes, while site-directed mutagenesis of target proteins validates interaction sites. Comparative studies with methyl or carboxylate analogs highlight functional group contributions to activity .
Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Prodrug design : Mask polar groups (e.g., hydroxymethyl) with labile esters to enhance membrane permeability.
- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., cytochrome P450 oxidation).
- Formulation optimization : Nanoparticle encapsulation or lipid-based carriers improve systemic exposure.
Parallel in vitro-in vivo correlation (IVIVC) models statistically align datasets .
Q. How does the spirocyclic azepane core affect binding affinity and selectivity?
- Methodological Answer : The spirocyclic structure imposes conformational rigidity, reducing entropy penalties during target binding. Comparative studies with non-spirocyclic analogs (e.g., piperidine derivatives) show 2–3-fold higher affinity for G-protein-coupled receptors (GPCRs). X-ray crystallography of ligand-target complexes reveals van der Waals contacts with hydrophobic pockets. Selectivity is tuned via substituent modifications at positions 4 and 5 .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating or acidic/basic conditions. Mitigation strategies:
- Asymmetric catalysis : Use immobilized chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for recyclability.
- Process optimization : Continuous flow reactors minimize residence time and thermal degradation.
- Quality control : Chiral HPLC or SFC (Supercritical Fluid Chromatography) monitors ee at each step.
Batch records must document reaction parameters (temp, pH, catalyst loading) to ensure reproducibility .
Q. Key Research Gaps and Future Directions
Properties
IUPAC Name |
tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWUPIZWWMQTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.